4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 5th position of the pyrrolo[3,2-d]pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
This compound inhibits the growth of bacteria by binding to the DNA gyrase . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which inhibits their growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can help to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been reported to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
Its ability to bind to DNA gyrase and RNA polymerase suggests that it may influence cell function by affecting DNA replication and RNA transcription .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA, thereby inhibiting DNA replication . Its binding to RNA polymerase also inhibits the transcription process, further affecting cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of bromoethane with 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The process can be summarized as follows:
Starting Materials: Bromoethane and 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as chloroform, under reflux conditions.
Product Isolation: The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, which may have enhanced biological activity.
Scientific Research Applications
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antibacterial and antitumor agents due to its ability to bind to enzymes such as DNA gyrase and RNA polymerase.
Biological Research: The compound is studied for its potential to inhibit the growth of various bacterial and cancer cell lines.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Comparison with Similar Compounds
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl group at the 5th position, which may affect its biological activity and binding affinity to target enzymes.
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Contains an additional carboxylate group, which can influence its solubility and pharmacokinetic properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOHXNCJWNQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00832984 | |
Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871024-30-5 | |
Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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